molecular formula C21H16Cl2N2S2 B15147395 3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B15147395
M. Wt: 431.4 g/mol
InChI Key: CFKOHUUDIHXGIT-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl sulfanyl group, a thiophene ring, and a tetrahydroisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzyl chloride with thiophen-2-ylamine to form an intermediate, which is then reacted with tetrahydroisoquinoline derivatives under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both a dichlorobenzyl sulfanyl group and a thiophene ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C21H16Cl2N2S2

Molecular Weight

431.4 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C21H16Cl2N2S2/c22-14-8-7-13(18(23)10-14)12-27-21-17(11-24)15-4-1-2-5-16(15)20(25-21)19-6-3-9-26-19/h3,6-10H,1-2,4-5,12H2

InChI Key

CFKOHUUDIHXGIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC4=C(C=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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